2-(4-Methoxybenzyl)-2,5-diaza-bicyclo[2.2.1]heptane
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Overview
Description
2-(4-Methoxybenzyl)-2,5-diaza-bicyclo[2.2.1]heptane is a bicyclic compound featuring a diaza-bicyclo[2.2.1]heptane core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxybenzyl)-2,5-diaza-bicyclo[2.2.1]heptane can be achieved through several methods. One notable approach involves the organocatalysed asymmetric Michael addition of substituted triketopiperazines to enones, followed by further modifications . This method yields products with high enantiomeric ratios and regioselective manipulation capabilities .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the aforementioned synthetic routes suggests potential for industrial applications, particularly in the production of enantiomerically pure compounds for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxybenzyl)-2,5-diaza-bicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the diaza-bicyclo[2.2.1]heptane core.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases for epimerization and lactamization, as well as oxidizing and reducing agents for respective reactions .
Major Products Formed
The major products formed from these reactions include various derivatives of the diaza-bicyclo[2.2.1]heptane core, which can be further functionalized for specific applications .
Scientific Research Applications
2-(4-Methoxybenzyl)-2,5-diaza-bicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: It serves as a building block for synthesizing complex natural product-like structures.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the development of DNA-encoded libraries for drug discovery.
Mechanism of Action
The mechanism of action for 2-(4-Methoxybenzyl)-2,5-diaza-bicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to engage in various biochemical interactions, potentially influencing enzymatic activities and receptor binding .
Comparison with Similar Compounds
Similar Compounds
2-Oxa-1-azaspiro[bicyclo[3.2.0]heptanes: These compounds share a similar bicyclic structure but differ in their functional groups and applications.
Norbornane: Another bicyclic compound with a different core structure, used in various chemical applications.
Uniqueness
2-(4-Methoxybenzyl)-2,5-diaza-bicyclo[2.2.1]heptane stands out due to its diaza-bicyclo[2.2.1]heptane core, which provides unique chemical and biological properties not found in other similar compounds .
Properties
Molecular Formula |
C13H18N2O |
---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
(1R,4R)-2-[(4-methoxyphenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C13H18N2O/c1-16-13-4-2-10(3-5-13)8-15-9-11-6-12(15)7-14-11/h2-5,11-12,14H,6-9H2,1H3/t11-,12-/m1/s1 |
InChI Key |
KUUJGYZFZYKMST-VXGBXAGGSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)CN2C[C@H]3C[C@@H]2CN3 |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CC3CC2CN3 |
Origin of Product |
United States |
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